molecular formula C13H14N2O4S B3004139 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034298-02-5

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B3004139
CAS RN: 2034298-02-5
M. Wt: 294.33
InChI Key: DGPGCAWTEPWWSO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine and thiophene . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered ring containing one sulfur atom . This compound is offered by Benchchem for research purposes.


Synthesis Analysis

The synthesis of similar compounds involves the use of pyrrolidine rings and thiophene derivatives . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . Thiophene derivatives can be synthesized through various methods, including condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring provides additional properties and applications .

Scientific Research Applications

Comprehensive Analysis of 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Applications:

Drug Discovery and Development

This compound, with its pyrrolidine core, is likely to be explored in drug discovery due to pyrrolidine’s versatility as a scaffold in medicinal chemistry. Pyrrolidine derivatives are known for their ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity .

Cancer Research

Compounds with structures similar to 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione have been studied for their effects on tumor cells. For instance, morphological and nuclear changes in MCF-7 tumor cells after treatment with related chemical compounds have been compared with reference drugs like doxorubicin .

Detoxification Pathway Studies

Given the compound’s structural similarity to molecules that interact with detoxification pathways like the pregnane X receptor (PXR), it could be used in studies aimed at understanding the detoxification and clearance of foreign substances from the body .

Synthetic Chemistry Research

Lastly, this compound could serve as a key intermediate or a building block in synthetic chemistry research, leading to the creation of novel compounds with potential therapeutic applications.

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Synthesis of some novel 2- (3-cyano -6- (thiophen- 2-yl)-4,4 …

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in drug discovery . Further modifications could be made to investigate how the chiral moiety influences enzyme inhibition .

Mechanism of Action

Target of Action

It’s worth noting that both thiophene and pyrrolidine derivatives have been reported to interact with a wide range of biological targets . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

The thiophene and pyrrolidine moieties in the compound suggest potential interactions with various biological targets . The thiophene ring is known to interact with various enzymes and receptors, influencing their activity . Similarly, the pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Compounds containing thiophene and pyrrolidine moieties have been reported to influence a variety of biochemical pathways . For instance, thiophene derivatives have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Result of Action

Compounds containing thiophene and pyrrolidine moieties have been reported to exhibit a wide range of biological activities . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Action Environment

It’s worth noting that the environmental compatibility of similar compounds has been reported . For instance, tetramic acid derivatives, which contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .

properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-11(5-9-2-4-20-8-9)14-3-1-10(6-14)15-12(17)7-19-13(15)18/h2,4,8,10H,1,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPGCAWTEPWWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

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